molecular formula C22H20ClN5O B2473796 (2Z)-N-(4-chlorophenyl)-2-[(4-methylphenyl)diazenyl]-2-[(4-methylphenyl)hydrazinylidene]acetamide CAS No. 338396-71-7

(2Z)-N-(4-chlorophenyl)-2-[(4-methylphenyl)diazenyl]-2-[(4-methylphenyl)hydrazinylidene]acetamide

Cat. No. B2473796
CAS RN: 338396-71-7
M. Wt: 405.89
InChI Key: XPIIOPUBQIRMJD-YPGYYBNOSA-N
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Description

(2Z)-N-(4-chlorophenyl)-2-[(4-methylphenyl)diazenyl]-2-[(4-methylphenyl)hydrazinylidene]acetamide is a useful research compound. Its molecular formula is C22H20ClN5O and its molecular weight is 405.89. The purity is usually 95%.
BenchChem offers high-quality (2Z)-N-(4-chlorophenyl)-2-[(4-methylphenyl)diazenyl]-2-[(4-methylphenyl)hydrazinylidene]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-N-(4-chlorophenyl)-2-[(4-methylphenyl)diazenyl]-2-[(4-methylphenyl)hydrazinylidene]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Conformations and Supramolecular Assembly

The study by (Nayak et al., 2014) explores the structures of four halogenated N,2-diarylacetamides, including variants of the target compound. These structures are compared with analogues to understand their molecular conformations and supramolecular assembly.

Crystal Structures of C,N-disubstituted Acetamides

(Narayana et al., 2016) examine the crystal structures of two C,N-disubstituted acetamides. They focus on how various hydrogen bonds and interactions influence the assembly of these molecules.

Conformation Analysis

The conformation of N—H bonds in similar compounds is studied by (Gowda et al., 2007). This research helps in understanding the geometric parameters and molecular linkages in acetanilides.

Nonlinear Optical Properties

(Castro et al., 2017) delve into the nonlinear optical properties of similar organic crystals. Their work is important for applications in photonic devices such as optical switches and modulators.

NMR Spectral Studies

Research by (Gowda et al., 2003) on N-(Aryl)-Substituted Acetamides investigates the NMR spectral data in solution state, providing insights into the chemical shifts and structural impacts of various substituents.

Effect of Meta-Substitution on Solid State Geometry

(Gowda et al., 2007) study how meta-substitution affects the solid-state geometry of N-(Aryl)-2,2,2-trichloro-acetamides, which is relevant for understanding the crystal parameters and molecular structure.

Cyclopalladation of Aniline Derivatives

(Mossi et al., 1992) describe the cyclopalladation of aniline derivatives, including variants similar to the target compound. This research is significant for understanding the coordination chemistry of these compounds.

properties

IUPAC Name

(2Z)-N-(4-chlorophenyl)-2-[(4-methylphenyl)diazenyl]-2-[(4-methylphenyl)hydrazinylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O/c1-15-3-9-19(10-4-15)25-27-21(28-26-20-11-5-16(2)6-12-20)22(29)24-18-13-7-17(23)8-14-18/h3-14,25H,1-2H3,(H,24,29)/b27-21-,28-26?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIIOPUBQIRMJD-HIBOTHFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C(=O)NC2=CC=C(C=C2)Cl)N=NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C(/C(=O)NC2=CC=C(C=C2)Cl)\N=NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-N-(4-chlorophenyl)-2-[(4-methylphenyl)diazenyl]-2-[(4-methylphenyl)hydrazinylidene]acetamide

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